

In-depth Technical Guide: 4,4-dimethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,4-dimethylpyrrolidine-3-carboxylic Acid

Cat. No.: B1352408

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

4,4-dimethylpyrrolidine-3-carboxylic acid is a substituted proline analog that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its rigid, gem-dimethyl substituted pyrrolidine core makes it a valuable building block for creating structurally constrained peptides and small molecules. This document aims to provide a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on detailed experimental protocols and quantitative data.

Introduction

The pyrrolidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.^[1] The conformational rigidity of this five-membered nitrogen heterocycle is a key feature exploited by medicinal chemists to improve the pharmacological properties of drug candidates, such as binding affinity and metabolic stability. The introduction of substituents onto the pyrrolidine ring, such as the gem-dimethyl group in **4,4-dimethylpyrrolidine-3-carboxylic acid**, further constrains the ring's conformation, offering a powerful tool for probing ligand-receptor interactions. While the specific discovery and detailed history of **4,4-dimethylpyrrolidine-3-carboxylic acid** are not extensively documented in publicly available literature, its utility as a synthetic intermediate is recognized.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **4,4-dimethylpyrrolidine-3-carboxylic acid** is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic chemistry.

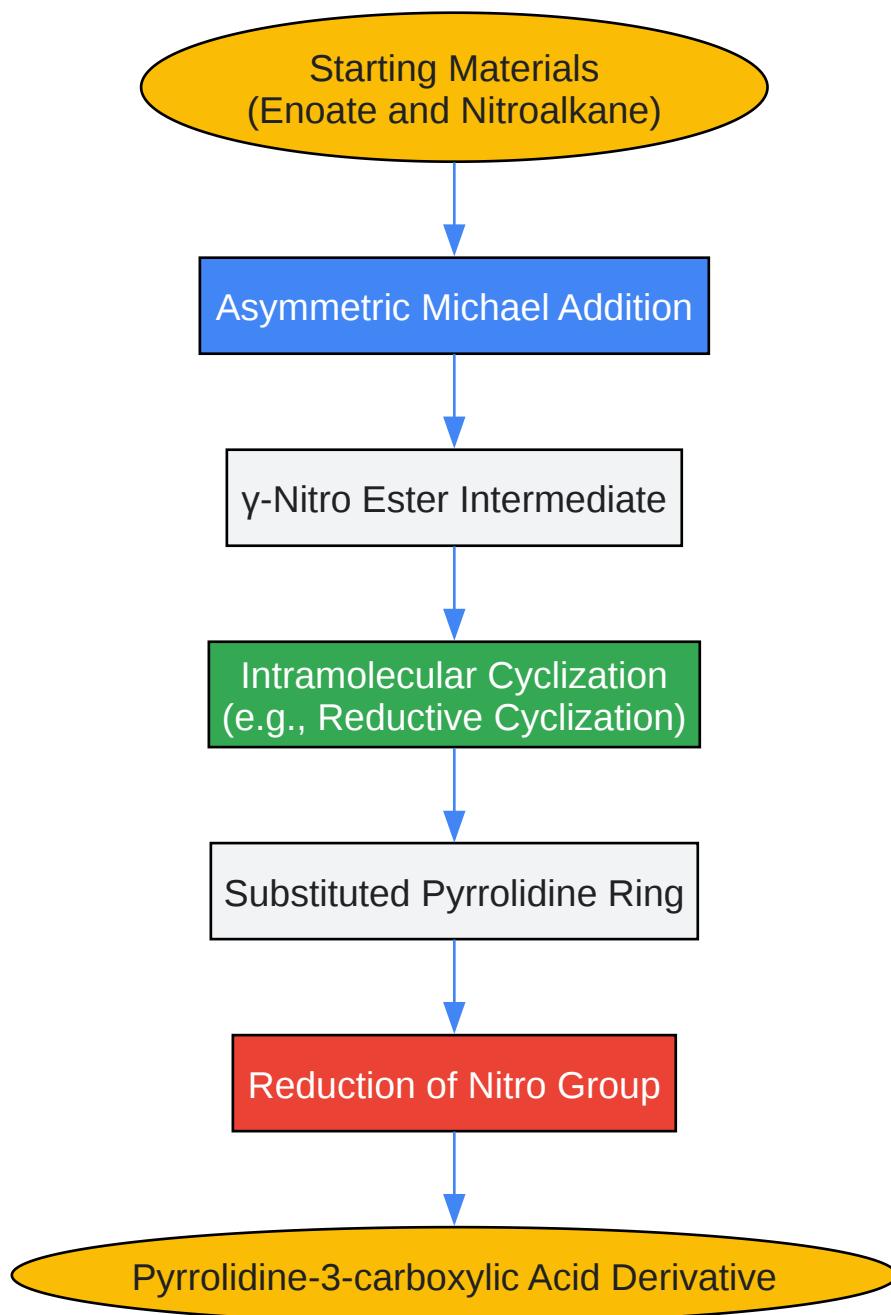

Property	Value	Reference
CAS Number	261896-35-9	[3]
Molecular Formula	C ₇ H ₁₃ NO ₂	[3][4]
Molecular Weight	143.18 g/mol	[3][4]
Appearance	Off-white solid	[5]
Boiling Point (Predicted)	246.2 ± 33.0 °C	[5]
Density (Predicted)	1.057 ± 0.06 g/cm ³	[5]
pKa (Predicted)	3.88 ± 0.40	[5]

Table 1: Physicochemical Properties of **4,4-dimethylpyrrolidine-3-carboxylic acid**

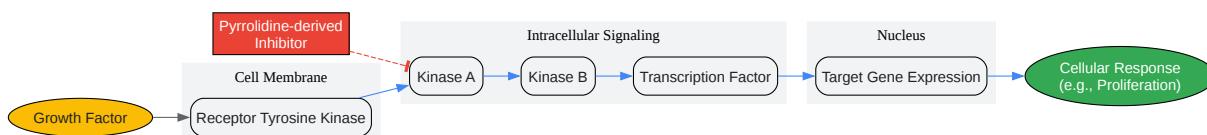
Synthesis and Experimental Protocols

While a definitive seminal paper on the synthesis of **4,4-dimethylpyrrolidine-3-carboxylic acid** is not readily available, its synthesis can be conceptualized based on established methodologies for constructing substituted pyrrolidine rings. A plausible synthetic approach involves a Michael addition reaction, a powerful tool for forming carbon-carbon bonds.

A general strategy for the synthesis of substituted pyrrolidine-3-carboxylic acids involves the asymmetric Michael addition of a nitroalkane to an enoate, followed by cyclization and reduction.[6][7][8] The following diagram illustrates a conceptual workflow for the synthesis of a generic pyrrolidine-3-carboxylic acid derivative.

[Click to download full resolution via product page](#)

Figure 1: Conceptual workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives.


Note: A specific, detailed experimental protocol for the synthesis of **4,4-dimethylpyrrolidine-3-carboxylic acid** with accompanying quantitative data (yields, spectroscopic data) is not available in the reviewed literature. The above workflow is a generalized representation based on the synthesis of related compounds.

Applications in Research and Drug Development

The structural features of **4,4-dimethylpyrrolidine-3-carboxylic acid** make it a valuable intermediate in several areas of chemical and pharmaceutical research.

- Asymmetric Synthesis: The chiral nature of this compound, particularly its enantiopure forms like **(R)-4,4-dimethylpyrrolidine-3-carboxylic acid**, makes it a useful building block in asymmetric synthesis.[2]
- Medicinal Chemistry: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological disorders.[2] The gem-dimethyl group can enhance metabolic stability and influence the conformational preferences of the final molecule, potentially leading to improved efficacy and selectivity.
- Peptidomimetics: The constrained pyrrolidine ring can be incorporated into peptide backbones to create peptidomimetics with defined secondary structures. This is a common strategy to improve the oral bioavailability and proteolytic resistance of peptide-based drugs.

While no specific signaling pathways directly involving **4,4-dimethylpyrrolidine-3-carboxylic acid** have been identified, its derivatives are being investigated for various biological activities. For instance, derivatives of pyrrolidine have shown potential as antiproliferative agents.[9] The following diagram illustrates a simplified, hypothetical signaling pathway where a drug derived from a pyrrolidine scaffold might act as an inhibitor.

[Click to download full resolution via product page](#)

Figure 2: Hypothetical signaling pathway inhibited by a pyrrolidine-derived drug.

Conclusion

4,4-dimethylpyrrolidine-3-carboxylic acid is a valuable synthetic building block with significant potential in medicinal chemistry and drug development. While detailed information regarding its initial discovery and specific synthetic protocols is sparse in the public domain, its utility is evident from its commercial availability and the known applications of its structural class. Further research into the synthesis and biological evaluation of derivatives of **4,4-dimethylpyrrolidine-3-carboxylic acid** is warranted to fully explore its therapeutic potential. The lack of detailed historical and experimental data highlights an opportunity for further academic and industrial research to fill this knowledge gap.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | CAS: 261896-35-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | 261896-35-9 [amp.chemicalbook.com]
- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [In-depth Technical Guide: 4,4-dimethylpyrrolidine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1352408#discovery-and-history-of-4-4-dimethylpyrrolidine-3-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com